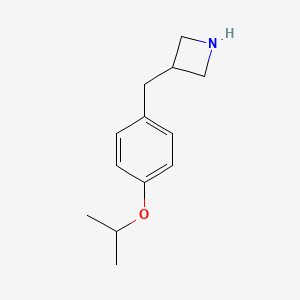

3-(4-Isopropoxybenzyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-[(4-propan-2-yloxyphenyl)methyl]azetidine |

InChI |

InChI=1S/C13H19NO/c1-10(2)15-13-5-3-11(4-6-13)7-12-8-14-9-12/h3-6,10,12,14H,7-9H2,1-2H3 |

InChI Key |

KCEJLOBUTUKPKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 4 Isopropoxybenzyl Azetidine and Analogues

Foundational Strategies for Azetidine (B1206935) Ring Synthesis

The construction of the strained four-membered azetidine ring has historically presented a synthetic challenge. Foundational strategies typically rely on intramolecular cyclization, cycloaddition reactions, or the homologation of smaller rings, each offering distinct advantages in accessing the core structure.

The most traditional and direct method for forming the azetidine ring is through intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group at the γ-position of an acyclic precursor. This C-N bond-forming reaction is a cornerstone of azetidine synthesis.

A primary route involves the cyclization of γ-haloamines. For instance, primary amines can react with 1,3-dielectrophiles, such as 2-substituted-1,3-propanediol bis-triflates, to generate 1,3-disubstituted azetidines. Another well-established variant is the treatment of γ-haloalkyl-imines with a reducing agent like sodium borohydride, which reduces the imine to an amine that subsequently cyclizes to yield N-substituted azetidines.

More recently, the intramolecular aminolysis of epoxides has emerged as a powerful alternative. nih.gov Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines. nih.gov This method proceeds via a C3-selective attack of the amine on the epoxide, leading to the formation of a 3-hydroxy-azetidine derivative, which can serve as a versatile intermediate for further functionalization to analogues of 3-(4-isopropoxybenzyl)azetidine. nih.gov

| Precursor Type | Reagents/Conditions | Product Type | Reference |

| γ-Haloalkyl-imine | NaBH₄, refluxing MeOH | N-Substituted Azetidine | unipd.it |

| cis-3,4-Epoxy amine | La(OTf)₃ (catalyst), reflux | 3-Hydroxy-azetidine | nih.gov |

| 2-Substituted-1,3-propanediol | Primary amine, in situ bis-triflate formation | 1,3-Disubstituted Azetidine | unipd.it |

Cycloaddition reactions provide a convergent and atom-economical pathway to the azetidine scaffold by forming two bonds in a single step. The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is one of the most efficient methods for assembling functionalized azetidines. nih.gov

Historically, this reaction has been limited by the poor photoreactivity of simple acyclic imines. researchgate.net However, recent advancements have overcome many of these challenges. Visible-light-mediated protocols using photocatalysts can promote the reaction under mild conditions. rsc.org For example, an iridium(III) photocatalyst can activate 2-isoxazoline-3-carboxylates, which serve as oxime precursors, to undergo [2+2] cycloaddition with a variety of alkenes, including those with aromatic substituents relevant to the synthesis of 3-aryl azetidine analogues. rsc.org Enantioselective variants of the aza Paternò-Büchi reaction have also been developed using chiral sensitizers, allowing for the stereocontrolled synthesis of complex azetidines. nih.gov

| Reaction Type | Key Components | Catalyst/Conditions | Product Feature | Reference |

| Aza Paternò-Büchi | Imine + Alkene | UV or Visible Light (Photocatalyst) | Functionalized Azetidine | nih.gov |

| Enantioselective Aza Paternò-Büchi | 3-Substituted quinoxalinone + 1-Arylethene | Chiral Sensitizer, λ=420 nm | Chiral Azetidine (86–98% ee) | nih.gov |

| Visible-Light Mediated [2+2] | 2-Isoxazoline-3-carboxylate + Alkene | Ir(III) photocatalyst, blue light | Functionalized Azetidine | rsc.org |

Modern synthetic strategies increasingly leverage the high ring strain of small, bicyclic intermediates to drive the formation of functionalized monocyclic rings. The strain-release homologation of azabicyclo[1.1.0]butanes (ABBs) has become a powerful and modular method for constructing a wide variety of substituted azetidines. nih.gov

In this approach, the highly strained ABB core, which can be generated in situ, reacts with a range of nucleophiles and electrophiles. rsc.orguni-muenchen.de For example, the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to ABBs leads to a ring-opening reaction that selectively forms 3-substituted azetidine intermediates. rsc.orguni-muenchen.de This method is particularly effective for installing aryl groups at the 3-position, providing a direct route to 3-aryl azetidines. rsc.org The versatility of this strategy allows for the creation of diverse azetidine libraries through a four-component reaction sequence, showcasing its modularity. nih.gov More recently, visible-light-driven radical strain-release photocatalysis has been developed to access densely functionalized azetidines from ABBs. chemrxiv.org

Advanced Synthetic Routes to the 3-Substituted Azetidine Scaffold

To synthesize complex molecules like this compound, advanced methods that offer precise control over regioselectivity and stereoselectivity are essential. These routes often employ transition metal catalysis to achieve transformations that are difficult under classical conditions.

Achieving stereocontrol in azetidine synthesis is critical for pharmaceutical applications. Several advanced strategies have been developed to produce enantiomerically pure or enriched 3-substituted azetidines.

One such method is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This process generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion to form chiral azetidin-3-ones with excellent enantiomeric excess (>98% ee). nih.gov These azetidin-3-ones are versatile precursors that can be further elaborated at the 3-position. For example, a Wittig or Horner-Wadsworth-Emmons reaction could install the benzylidene moiety, followed by reduction to furnish a 3-benzylazetidine derivative.

Another approach involves the diastereoselective functionalization of the azetidine ring itself. By employing Grignard reagents, it is possible to synthesize 3-arylated azetidine compounds with a high degree of diastereoselectivity, which can then be further modified. uni-muenchen.de

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and its application to azetidine synthesis provides powerful tools for installing substituents directly onto the pre-formed ring or for constructing the ring itself.

Palladium-catalyzed intramolecular C(sp³)–H amination is an effective method for forming the azetidine ring from an acyclic amine precursor. rsc.org This reaction involves the reductive elimination from an alkyl–Pd(IV) intermediate, which forms the C-N bond to close the four-membered ring. rsc.org This strategy has been used to create functionalized azetidines with excellent functional group tolerance. rsc.org

For direct functionalization, palladium-catalyzed cross-coupling reactions are particularly valuable for synthesizing 3-aryl azetidines. The Hiyama cross-coupling reaction of arylsilanes with N-protected 3-iodoazetidine provides a convenient route to a variety of 3-arylazetidines in moderate to good yields (30–88%). nih.gov This method uses mild reaction conditions and would be directly applicable to the synthesis of analogues of this compound by using an appropriately substituted arylsilane.

| Reaction | Substrates | Catalyst/Ligand | Key Features | Reference |

| Hiyama Cross-Coupling | 3-Iodoazetidine + Arylsilane | Pd(OAc)₂ / SPhos | Direct C3-arylation, mild conditions | nih.gov |

| Intramolecular C-H Amination | Acyclic amine with C(sp³)–H bond | Pd(II) catalyst | Forms azetidine ring via C-N bond formation | rsc.org |

| Cross-Coupling | N-benzylazetidine-3-yl carboxylate + (Het)aryl halides | Pd-catalyst | Synthesis of 3-aryl-azetidine-3-carboxylic acids | nih.gov |

Photochemical Functionalization Techniques for Azetidine Derivatives

Photochemical methods, particularly those employing visible-light photoredox catalysis, have emerged as powerful tools for the mild and efficient functionalization of saturated heterocycles, including azetidines. These techniques offer alternative pathways to traditional methods, often proceeding with high selectivity and functional group tolerance.

One prominent strategy is the aza Paternò–Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene to directly form the azetidine ring. Modern advancements utilize visible light and a photosensitizer to overcome the limitations of direct UV excitation, which can lead to competing side reactions. For instance, an iridium(III) photocatalyst can be used to activate 2-isoxazoline-3-carboxylates, which serve as oxime precursors. Triplet energy transfer from the excited photocatalyst to the precursor generates a reactive species that undergoes cycloaddition with a variety of activated and unactivated alkenes, yielding densely functionalized azetidines.

Another key technique involves the generation of radical intermediates from azetidine precursors. Visible-light photoredox catalysis can facilitate the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids. In this process, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) to generate a radical anion from the carboxylic acid. Subsequent decarboxylation produces a tertiary benzylic azetidine radical, which can then be trapped by an activated alkene (e.g., an acrylate) in a Giese-type addition to forge a new carbon-carbon bond at the 3-position. This method is effective for creating 3-aryl-3-alkyl substituted azetidines.

Furthermore, photoredox catalysis enables C(sp³)–C(sp³) cross-coupling reactions for late-stage functionalization. While not directly on the azetidine ring itself, this approach highlights the potential for modifying substituents attached to the azetidine core under mild photochemical conditions.

| Photochemical Method | Precursor | Reagents/Catalyst | Product Type | Ref. |

| Aza Paternò–Büchi | 2-Isoxazoline-3-carboxylate & Alkene | fac-[Ir(dFppy)₃], Blue Light | Functionalized Azetidine | |

| Decarboxylative Alkylation | 3-Aryl-azetidine-3-carboxylic acid & Alkene | Photoredox Catalyst (e.g., Ru or Ir complex), Visible Light | 3-Aryl-3-alkyl Azetidine | masterorganicchemistry.com |

| Radical Strain-Release | Azabicyclo[1.1.0]butane & Radical Precursor | Photosensitizer (e.g., Thioxanthen-9-one) | Difunctionalized Azetidine | rsc.org |

Metal-Mediated Approaches to Azetidine Construction (e.g., Kulinkovich-type coupling)

Metal-mediated reactions provide robust and versatile routes for the construction of the strained azetidine ring. These methods often involve intramolecular cyclization or coupling reactions catalyzed by transition metals.

A notable example is the titanium-mediated synthesis of spirocyclic NH-azetidines from oxime ethers, which proceeds through a proposed Kulinkovich-type mechanism . cymitquimica.com In this reaction, a titanacyclopropane intermediate is generated in situ from the reaction of a titanium(IV) alkoxide (e.g., Ti(Oi-Pr)₄) with an alkyl Grignard reagent. cymitquimica.comtandfonline.com This titanacyclopropane acts as a 1,2-dianion equivalent. It then inserts into the 1,2-dielectrophilic oxime ether, ultimately forming the four-membered N-heterocyclic ring in a single step. cymitquimica.com This approach is particularly useful for synthesizing structurally diverse spirocyclic NH-azetidines, which would be challenging to access through other methods.

Palladium-catalyzed reactions have also been successfully employed. For instance, an intramolecular γ-C(sp³)–H amination reaction, catalyzed by a palladium(II) complex, can form functionalized azetidines. This method relies on the activation of a C-H bond three carbons away from a nitrogen-containing directing group, followed by reductive elimination to close the azetidine ring. The reaction demonstrates high functional group tolerance.

Other metal-mediated approaches include:

Strain-Release Homologation : The reaction of 1-azabicyclo[1.1.0]butanes (ABBs) with organometallic reagents (e.g., organocuprates) can rapidly generate bis-functionalized azetidines. nih.gov

Lanthanum(III)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to 3-hydroxyazetidines. wikipedia.org

| Metal-Mediated Method | Key Reagents | Intermediate/Mechanism | Product Type | Ref. |

| Kulinkovich-type Coupling | Ti(Oi-Pr)₄, Alkyl Grignard, Oxime Ether | Titanacyclopropane | Spirocyclic NH-Azetidine | cymitquimica.com |

| C(sp³)–H Amination | Pd(II) Catalyst | Pd(IV) intermediate | Functionalized Azetidine | |

| Strain-Release Homologation | Cu(OTf)₂, Organometallic Reagent, ABB | Organocuprate addition | 1,3-Bis-functionalized Azetidine | nih.gov |

| Intramolecular Aminolysis | La(OTf)₃, cis-3,4-Epoxy amine | SN2-type ring opening | 3-Hydroxyazetidine | wikipedia.org |

Synthesis of the 4-Isopropoxybenzyl Moiety and Its Integration

The synthesis of the target compound, this compound, requires the preparation of the 4-isopropoxybenzyl group and its subsequent attachment to the C3 position of an azetidine ring.

Precursor Synthesis: The 4-isopropoxybenzyl moiety is typically synthesized starting from 4-hydroxybenzaldehyde or a related precursor. A common and efficient method is the Williamson ether synthesis , which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comchemicalbook.com In this case, 4-hydroxybenzaldehyde is deprotonated with a base, such as potassium carbonate (K₂CO₃), to form a phenoxide. This nucleophile then displaces a halide from an isopropyl halide, such as 2-iodopropane or 2-bromopropane, to form 4-isopropoxybenzaldehyde. organic-chemistry.org This aldehyde can then be reduced to 4-isopropoxybenzyl alcohol, which can be converted to a suitable electrophile like 4-isopropoxybenzyl bromide for coupling reactions.

Integration/Coupling Reactions: Once the 4-isopropoxybenzyl precursor is prepared, it can be coupled to the azetidine scaffold. Several strategies exist for introducing a benzyl (B1604629) group at the C3 position of an azetidine:

Nucleophilic Substitution: A direct approach involves the reaction of an N-protected 3-haloazetidine (e.g., 3-iodoazetidine) with an organometallic reagent like a 4-isopropoxybenzyl Grignard or organocuprate reagent.

Cross-Coupling Reactions: Hiyama cross-coupling of a 3-iodoazetidine with a (4-isopropoxybenzyl)silane under mild, palladium-catalyzed conditions can yield the desired 3-aryl-substituted azetidine. peptide.com

Alkylation of Azetidine Enolates: For azetidines bearing an activating group, it is possible to generate a nucleophile at the C3 position. For instance, N-protected azetidine-3-ones can be converted to their corresponding enolates and subsequently alkylated with 4-isopropoxybenzyl bromide.

In multi-step syntheses involving azetidines, the protection of the ring nitrogen is crucial to prevent unwanted side reactions and to direct reactivity. Orthogonal protecting groups are essential, as they allow for the selective removal of one group in the presence of others. google.com

For the synthesis of this compound, the azetidine nitrogen is typically protected during the coupling step. Common protecting groups and their deprotection conditions are listed below:

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under many reaction conditions and its facile removal with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. peptide.com It is stable to hydrogenation.

Benzyl (Bn) and Benzhydryl (Bh): These groups are stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂). This makes them orthogonal to the acid-labile Boc group.

Carboxybenzyl (Cbz or Z): Similar to the benzyl group, the Cbz group is removed by catalytic hydrogenation. It is stable to the acidic conditions used for Boc removal, providing another layer of orthogonality. peptide.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is base-labile and is typically removed using a secondary amine like piperidine (B6355638). It is orthogonal to both acid-labile (Boc) and hydrogenation-labile (Bn, Cbz) groups.

| Protecting Group | Abbreviation | Common Deprotection Reagents | Orthogonal To |

| tert-Butoxycarbonyl | Boc | TFA, HCl | Cbz, Fmoc, Bn |

| Carboxybenzyl | Cbz (or Z) | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc |

| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine | Boc, Cbz, Bn |

Derivatization and Functionalization of this compound

Once the core structure of this compound is synthesized and the nitrogen is deprotected (i.e., NH-azetidine), the secondary amine becomes a versatile handle for further functionalization. This late-stage modification is valuable for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

Common modifications at the azetidine nitrogen include:

N-Alkylation: The nitrogen can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. This allows for the introduction of a wide range of alkyl and substituted alkyl groups.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents like EDC/HOBt) yields the corresponding amides. This is a robust method for attaching diverse functional groups.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base provides N-sulfonylated azetidines.

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to form a bond between the azetidine nitrogen and an aryl halide, yielding N-aryl azetidines.

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively, which are common motifs in bioactive molecules.

These late-stage functionalization strategies allow for the rapid diversification of the this compound scaffold, enabling the exploration of its chemical and biological properties. organic-chemistry.orgpeptide.com

Functional Group Interconversions on the Phenyl and Isopropyl Moieties

The 4-isopropoxybenzyl substituent of this compound offers several sites for chemical modification. These interconversions can alter the electronic and steric properties of the molecule, potentially influencing its biological activity.

Transformations of the Isopropyl Group:

One of the primary transformations of the isopropyl ether is its cleavage to the corresponding phenol. This can be achieved under various conditions, though care must be taken to avoid cleavage of the azetidine ring.

Demethylation/Dealkylation: While technically a deisopropylation, methods analogous to demethylation can be employed. Boron tribromide (BBr₃) is a classic reagent for ether cleavage. The reaction would proceed by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the isopropyl group. This would yield the corresponding 4-(azetidin-3-ylmethyl)phenol.

| Reagent | Product | Notes |

| Boron tribromide (BBr₃) | 4-(azetidin-3-ylmethyl)phenol | Potentially harsh conditions that could affect the azetidine ring. |

| Trimethylsilyl iodide (TMSI) | 4-(azetidin-3-ylmethyl)phenol | Milder alternative to BBr₃. |

Table 1: Reagents for Deisopropylation

Oxidative Cleavage: The benzylic position of the isopropyl group is susceptible to oxidation. The oxidation of isopropylbenzene (cumene) to cumene hydroperoxide, which then rearranges to phenol and acetone, is a well-known industrial process. study.comvedantu.com While applying this directly to this compound might be complex due to the presence of the azetidine nitrogen, milder oxidative conditions could potentially lead to functionalization at the benzylic carbon of the isopropyl group. For instance, oxidation with reagents like potassium permanganate or chromic acid can cleave the entire alkyl side chain of a benzene ring to a carboxylic acid, though this is a more drastic transformation. youtube.com

Functionalization of the Phenyl Ring:

The aromatic ring is amenable to electrophilic aromatic substitution reactions. The isopropoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho to the isopropoxy group (positions 3 and 5) or para (a position already occupied by the azetidinemethyl group).

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. This would introduce a halogen atom onto the aromatic ring, providing a handle for further cross-coupling reactions.

Nitration: Treatment with nitric acid and sulfuric acid would introduce a nitro group. The nitro group can subsequently be reduced to an amino group, which can then be further functionalized.

Friedel-Crafts Acylation/Alkylation: These reactions would introduce acyl or alkyl groups onto the phenyl ring, further modifying the steric and electronic properties of the molecule.

| Reaction | Reagent(s) | Expected Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-4-isopropoxybenzyl)azetidine |

| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitro-4-isopropoxybenzyl)azetidine |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 3-(3-Acetyl-4-isopropoxybenzyl)azetidine |

Table 2: Electrophilic Aromatic Substitution Reactions

Synthesis of Spirocyclic and Fused Azetidine Systems

The 3-position of the azetidine ring in this compound serves as a key site for the construction of more complex molecular architectures, including spirocyclic and fused ring systems. These rigidified structures are of significant interest in drug discovery as they can lock the molecule into a specific conformation, potentially leading to higher affinity and selectivity for biological targets.

Synthesis of Spirocyclic Azetidines:

Spirocyclic systems involving an azetidine ring can be constructed by forming a new ring that shares the C3 atom of the azetidine. One common strategy involves the intramolecular cyclization of a precursor bearing a nucleophilic group and an electrophilic group on a side chain attached to the C3 position.

A plausible synthetic route could involve the elaboration of the benzyl group. For example, functionalization of the carbon alpha to the phenyl ring could provide a handle for cyclization. Alternatively, a more general approach starts from a 3-functionalized azetidine precursor. For instance, a 3-amino-3-carboxylic acid azetidine derivative can be a versatile intermediate for the synthesis of spiro-hydantoins or other heterocyclic systems.

Recent literature describes the synthesis of various 2-azaspiro[3.3]heptane derivatives, which are considered valuable scaffolds in medicinal chemistry. nih.govuniv.kiev.uauniv.kiev.ua These methods often involve the construction of the second four-membered ring onto a pre-existing azetidine. For example, a 1-benzyl-3-chloromethylazetidine-3-carbaldehyde can undergo reductive amination followed by intramolecular cyclization to yield 2,6-diazaspiro[3.3]heptanes. thieme-connect.de While not directly starting from this compound, these methodologies illustrate the potential for creating spirocycles centered at the 3-position.

A strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones has also been reported as a novel method to access azetidine-containing spirocycles. researchgate.net

Synthesis of Fused Azetidine Systems:

Fused azetidine systems can be synthesized through intramolecular cyclization reactions where the newly formed ring shares two atoms with the azetidine ring. A common approach is the intramolecular [2+2] photocycloaddition, also known as the aza Paternò-Büchi reaction. nih.govresearchgate.net This reaction involves the photochemical cycloaddition of an imine and an alkene. For a derivative of this compound, this would require the introduction of an alkene-containing side chain onto the azetidine nitrogen and an appropriate functional group on the 3-substituent that can be converted to an imine.

Another strategy involves the intramolecular amination of C-H bonds. For instance, palladium-catalyzed intramolecular C(sp³)–H amination has been used to synthesize functionalized azetidines. rsc.org This could be envisioned by introducing a suitable directing group and a reactive nitrogen species onto the 3-(4-isopropoxybenzyl) side chain.

Furthermore, bicyclic azetidines have been synthesized via intramolecular cyclization from precursors that form a larger ring fused to the azetidine. nih.govacs.org For example, a base-mediated intramolecular cyclization can form the azetidine ring, which is then followed by other cyclization reactions to build the fused ring system.

| System Type | General Synthetic Strategy | Potential Precursor from this compound |

| Spirocyclic | Intramolecular cyclization of a C3-substituted side chain | Azetidine-3-spiro-hydantoin from a 3-amino-3-carboxyazetidine derivative |

| Fused | Intramolecular [2+2] photocycloaddition | N-alkenyl-azetidine with a C3-substituent convertible to an imine |

| Fused | Intramolecular C-H amination | 3-substituted azetidine with a side chain containing an amine and a directing group |

Table 3: Strategies for Spirocyclic and Fused Azetidine Synthesis

Biological Activity and Therapeutic Potential of 3 4 Isopropoxybenzyl Azetidine: an in Vitro and Cellular Perspective

In Vitro Pharmacological Evaluation Assays

A comprehensive review of scientific literature and public databases was conducted to ascertain the in vitro pharmacological profile of 3-(4-Isopropoxybenzyl)azetidine. The following sections detail the findings, or lack thereof, for its activity in specific assays.

Enzyme Inhibition Studies (e.g., DPP-4, NAMPT, Elastase, Polθ, Urease, Kinases)

No specific studies detailing the inhibitory activity of this compound against dipeptidyl peptidase-4 (DPP-4), nicotinamide (B372718) phosphoribosyltransferase (NAMPT), elastase, polymerase theta (Polθ), urease, or other kinases were identified in the public domain.

However, the broader class of azetidine (B1206935) derivatives has shown significant potential as enzyme inhibitors. For instance, a scaffold morphing approach led to the identification of 3-pyridyl azetidine ureas as potent inhibitors of NAMPT, an enzyme overexpressed in many cancers, making it a promising target for oncology therapies. nih.govacs.orgfrontiersin.orgnih.gov This line of research culminated in compounds with excellent in vitro potency, acting directly on NAMPT function to deplete cellular NAD+ and induce cell death in cancer cells. nih.govacs.org

Receptor Binding Affinity Profiling (e.g., Dopamine (B1211576), Serotonin, GABAa, Integrin)

There is no available data from receptor binding affinity profiling for the specific compound this compound against dopamine, serotonin, GABAa, or integrin receptors.

Research into other azetidine derivatives has shown varied receptor interactions. Studies on azetidine analogs of gamma-aminobutyric acid (GABA) have been conducted to evaluate their potency as GABA uptake inhibitors at the GAT-1 and GAT-3 transporters. nih.gov For example, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives showed moderate affinity for GAT-1 and GAT-3. nih.gov Specifically, azetidin-2-ylacetic acid derivatives with certain lipophilic residues were the most potent at GAT-1, with IC50 values in the low micromolar range. nih.gov These findings highlight that the azetidine ring can serve as a core scaffold for developing agents that modulate neurotransmitter systems.

Cell-Based Functional Assays for Target Modulation

No cell-based functional assays have been published that specifically investigate the target modulation of this compound.

In contrast, cell-based assays for other azetidine-containing molecules have demonstrated significant biological effects. Novel azetidine-based compounds have been shown to irreversibly inhibit the activation of Signal Transducer and Activator of Transcription 3 (Stat3) in triple-negative breast cancer (TNBC) models. nih.gov These compounds covalently bind to Stat3, selectively inhibiting its activity with IC50 values in the sub-micromolar range, leading to a loss of viable tumor cells. nih.gov Furthermore, cell-based antiviral assays revealed that an N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-one derivative showed moderate inhibitory activity against human coronavirus (229E) with an EC50 of 45 µM. nih.gov

Exploration of Potential Bioactivities for Azetidine Derivatives Relevant to the Compound

While specific data on this compound is lacking, the broader family of azetidine derivatives has been extensively studied, revealing significant therapeutic potential in several key areas.

Antimicrobial and Antitubercular Efficacy Studies

The azetidine scaffold is a component of numerous compounds with potent antimicrobial and particularly antitubercular activity.

A whole-cell phenotypic screen identified a series of azetidine derivatives, termed BGAz, that exhibit potent bactericidal activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (MDR-TB), with MIC99 values below 10 μM. nih.govacs.org These compounds appear to function by inhibiting the late-stage biosynthesis of mycolic acid, a crucial component of the mycobacterial cell envelope. nih.gov

Other studies have highlighted various azetidin-2-one (B1220530) analogues with significant antitubercular effects. Two such compounds, 4f and 4g, displayed MIC values of 1.56 and 0.78 µg/mL, respectively, against the M. tuberculosis H37Rv strain. nih.gov Further research into other 2-azetidinone series found derivatives with MIC levels below 6.25 µg/mL. thieme-connect.com Spirocyclic azetidines have also emerged as a promising chemotype, with some compounds showing higher potency than the frontline anti-TB drug isoniazid. mdpi.com

Antitubercular Activity of Azetidine Derivatives

| Compound Series/Name | Target Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| BGAz Derivatives | M. tuberculosis (drug-sensitive & MDR-TB) | <10 μM (MIC99) | nih.govacs.org |

| Azetidin-2-one analogue (4f) | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| Azetidin-2-one analogue (4g) | M. tuberculosis H37Rv | 0.78 µg/mL | nih.gov |

| 2-Azetidinone derivatives | M. tuberculosis | <6.25 µg/mL | thieme-connect.com |

| Spirocyclic azetidines (3f, 3l) | M. tuberculosis H37Rv | Exceeded activity of isoniazid | mdpi.com |

Antineoplastic and Anticancer Research

The azetidine ring is a key structural feature in various compounds investigated for their anticancer properties.

As mentioned, 3-pyridyl azetidine ureas have been identified as potent NAMPT inhibitors, a validated target in oncology. nih.govacs.org In a different approach, novel azetidine-based molecules were developed as highly potent and selective inhibitors of Stat3, a protein implicated in cancer cell survival and proliferation. These compounds induced tumor cell death in TNBC models and demonstrated efficacy in vivo. nih.gov

A series of 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives were synthesized and evaluated for their anticancer potential against MCF-7 breast cancer cell lines. Several of these compounds (AZ-5, 9, 10, 14, and 19) demonstrated high efficacy, with percentage of inhibition ranging from 89% to 94% at various micromolar concentrations. mdpi.com

Anticancer Activity of Azetidine Derivatives

| Compound Series/Name | Target/Cell Line | Reported Activity | Reference |

|---|---|---|---|

| 3-Pyridyl azetidine ureas | NAMPT Enzyme | Potent inhibition, NAD+ depletion | nih.govacs.org |

| Azetidine-based compounds (e.g., H172) | Stat3 / TNBC cells | IC50 0.38-0.98 μM | nih.gov |

| Azetidin-2-one derivative (AZ-19) | MCF-7 (Breast Cancer) | 94.76% inhibition (at 2 μM) | mdpi.com |

| Azetidin-2-one derivative (AZ-5) | MCF-7 (Breast Cancer) | 93.28% inhibition (at 2 μM) | mdpi.com |

| Azetidin-2-one derivative (AZ-10) | MCF-7 (Breast Cancer) | 93.14% inhibition (at 2 μM) | mdpi.com |

Anti-inflammatory and Immunomodulatory Investigations

No studies detailing the effects of this compound on inflammatory pathways, cytokine production, or immune cell function are currently available.

Neurological and Central Nervous System (CNS) Activity

There is no published research on the activity of this compound on neurological targets or its potential effects on the central nervous system.

Antidiabetic Potential

Investigations into the potential of this compound to modulate pathways relevant to diabetes, such as glucose metabolism or insulin (B600854) signaling, have not been reported.

Antioxidant Activity Evaluation

No data from in vitro or cellular assays evaluating the antioxidant capacity of this compound are present in the available literature.

Mechanistic Elucidation and Molecular Target Identification for 3 4 Isopropoxybenzyl Azetidine

Strategies for Understanding Mechanism of Action at a Molecular Level

The initial phase of understanding how a compound like 3-(4-Isopropoxybenzyl)azetidine exerts its effects involves a combination of biochemical and cell-based assays. These strategies aim to connect the compound to specific cellular pathways and observable phenotypic changes.

Biochemical pathway analysis is a foundational approach to pinpoint the mechanism of action of a novel compound. This strategy would involve treating relevant biological systems (e.g., cell lines, primary cells) with this compound and monitoring for changes in key metabolic and signaling pathways.

Hypothetical Research Findings:

Were such a study conducted, one might hypothesize that this compound could interfere with a known signaling cascade. For instance, given the structural similarities of some azetidine (B1206935) derivatives to neurotransmitters, one could investigate its effect on pathways like GABAergic or dopaminergic signaling. nih.govresearchgate.net A hypothetical study might involve quantifying the levels of key metabolites or signaling proteins in the presence and absence of the compound. Perturbation studies, where a pathway is intentionally stimulated or inhibited before treatment with the compound, would further clarify its specific point of intervention. For example, if the compound is suspected to be a GABA uptake inhibitor, its effects would be compared in the presence and absence of known GABA agonists or antagonists. nih.gov

Table 1: Hypothetical Biochemical Pathway Analysis of this compound This table is illustrative and does not represent actual experimental data.

| Pathway Analyzed | Key Analyte | Observed Change upon Treatment | Hypothetical Implication |

|---|---|---|---|

| GABAergic Signaling | Extracellular GABA Levels | Increased | Inhibition of GABA transporters (GATs) |

| Dopaminergic Signaling | Dopamine (B1211576) D2 Receptor Binding | Decreased | Antagonistic activity at D2 receptors |

| MAPK/ERK Pathway | Phosphorylated ERK | No significant change | Pathway is likely not a primary target |

Hypothetical Research Findings:

A hypothetical phenotypic screen of this compound might reveal a specific and dose-dependent arrest of the cell cycle at the G1 phase in a cancer cell line. This "fingerprint" could then be compared to a database of phenotypic profiles from thousands of known drugs. If the profile of this compound closely matches that of known CDK4/6 inhibitors, it would strongly suggest that its molecular target is within this pathway. Further validation would then be required to confirm this hypothesis.

Advanced Approaches for Molecular Target Deconvolution

To move from a hypothesized pathway to a specific molecular target, more advanced and unbiased techniques are necessary. These methods aim to directly identify the protein(s) that physically interact with the compound.

Chemoproteomics is a powerful strategy for identifying the direct binding partners of a small molecule within the entire proteome. A common approach involves the synthesis of an affinity-based probe. This would require chemically modifying this compound to include a reactive group (for covalent binding to the target) and a reporter tag (like biotin) for enrichment and identification. researchgate.net

Hypothetical Research Findings:

To apply this to this compound, a synthetic chemist would create a probe variant. This probe would be incubated with cell lysates or live cells. The probe-protein complexes would then be captured using the reporter tag (e.g., on streptavidin beads if biotinylated). After washing away non-specific binders, the captured proteins would be identified by mass spectrometry. A hypothetical outcome could be the specific enrichment of a particular enzyme, for example, a lesser-known kinase or a metabolic enzyme, which would then become a prime candidate for the compound's molecular target.

Table 2: Illustrative Data from a Chemoproteomic Study of a this compound Probe This table is illustrative and does not represent actual experimental data.

| Protein Identified (by Mass Spectrometry) | Enrichment Ratio (Probe vs. Control) | Known Function | Target Candidate Priority |

|---|---|---|---|

| Enzyme X | High | Lipid metabolism | High |

| Structural Protein Y | Low | Cytoskeletal component | Low |

| Receptor Z | Moderate | Cell surface signaling | Medium |

Global changes in gene expression (transcriptomics) and protein levels (proteomics) following treatment with this compound can provide clues about its mechanism of action. By analyzing which genes and proteins are up- or down-regulated, researchers can infer the cellular pathways being perturbed by the compound.

Hypothetical Research Findings:

If cells treated with this compound showed a significant upregulation of genes involved in the unfolded protein response and a downregulation of proteins related to cholesterol biosynthesis, this would suggest that the compound may induce endoplasmic reticulum stress and interfere with lipid metabolism. These signatures can be compared with databases of signatures from compounds with known mechanisms to find a match. For instance, a proteomic signature could be used to identify individuals with impaired glucose tolerance, and a similar approach could be applied to understand the effects of this compound. researchgate.net

CRISPR-Cas9 technology can be used in large-scale genetic screens to identify genes that are essential for a compound's activity. In a "drug resistance" screen, a library of cells, each with a different gene knocked out, would be treated with a cytotoxic concentration of this compound. Cells that have a knockout of the compound's target (or a protein essential for its function) will be resistant to the drug and will survive.

Hypothetical Research Findings:

In a hypothetical CRISPR screen, if the surviving cell population is highly enriched for cells with a knockout of a specific gene, for example, a particular cell surface receptor, this provides strong evidence that this receptor is the molecular target of this compound. This method is a powerful tool for unbiased target validation in a cellular context. jmchemsci.com

Integration of Target Information into Drug Design Paradigms

The successful identification of a molecular target for a bioactive compound is a pivotal moment in the drug discovery and development process. This knowledge provides a concrete foundation for rational drug design, enabling the systematic optimization of the compound's pharmacological properties. For the novel compound this compound, the elucidation of its precise molecular target and mechanism of action would unlock the potential for targeted therapeutic development.

Once a molecular target is confirmed, structure-activity relationship (SAR) studies can be initiated. These studies systematically modify the structure of this compound to understand how chemical changes affect its binding affinity and functional activity at the target site. For instance, the isopropoxy group on the benzyl (B1604629) ring could be altered to explore the impact of substituent size, electronics, and lipophilicity on target engagement. Similarly, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties. The inherent conformational rigidity of the azetidine ring, as compared to more flexible acyclic amines, can be advantageous in drug design by reducing the entropic penalty upon binding to the target, potentially leading to higher affinity.

Computational modeling and simulation techniques play a crucial role in this phase. By generating a homology model or, ideally, obtaining a crystal structure of the target protein in complex with this compound, researchers can visualize the key binding interactions. This molecular-level understanding allows for the design of new analogs with improved complementarity to the binding pocket. For example, if the model reveals an unoccupied hydrophobic pocket, the scaffold of this compound could be elaborated with an appropriate functional group to fill this space and increase binding affinity.

Furthermore, knowledge of the molecular target allows for the development of more specific and relevant screening assays. High-throughput screening (HTS) of compound libraries can be designed to identify other chemical scaffolds that interact with the same target, potentially leading to the discovery of backup compounds with different intellectual property profiles or improved properties.

The integration of target information also informs the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For example, if the target is located within the central nervous system (CNS), the chemical structure of this compound would need to be optimized to ensure blood-brain barrier permeability. Conversely, if a peripheral target is desired, modifications could be made to limit CNS penetration and reduce the risk of off-target neurological effects.

A critical aspect of integrating target information into drug design is ensuring selectivity. Many molecular targets are part of larger protein families with highly conserved binding sites. It is therefore essential to design analogs of this compound that potently interact with the desired target while exhibiting minimal activity against related proteins to avoid off-target toxicities. This is often an iterative process of design, synthesis, and testing, guided by an evolving understanding of the SAR for both the target and its close homologs.

Structure Activity Relationship Sar and Rational Ligand Design for 3 4 Isopropoxybenzyl Azetidine Analogues

Principles of SAR Investigation for Azetidine (B1206935) Derivatives

Azetidines, as four-membered nitrogen-containing heterocycles, are valuable scaffolds in medicinal chemistry. Their strained ring system imparts a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation. The nitrogen atom within the azetidine ring can serve as a key interaction point, often acting as a proton acceptor or participating in hydrogen bonding with the target protein. Due to their inherent strain of approximately 25 kcal mol−1, azetidines can also act as useful synthetic handles for creating 1,3-amino functionalized products. nih.gov

The investigation of SAR for azetidine derivatives typically follows several key principles:

Scaffold Hopping and Bioisosteric Replacement: The azetidine ring can be considered a bioisostere of other cyclic amines like piperidine (B6355638) or pyrrolidine (B122466). Comparing the activity of an azetidine analogue to its piperidine or pyrrolidine counterpart can reveal the importance of ring size and conformational constraint for biological activity.

Systematic Variation of Substituents: The biological activity of azetidine derivatives is highly dependent on the nature and position of substituents on the ring. Key positions for modification include the nitrogen atom and the carbon atoms of the azetidine ring.

Stereochemistry: The stereochemistry at substituted carbon centers of the azetidine ring can significantly impact biological activity. The spatial arrangement of substituents can dictate the precise fit of the ligand into the binding pocket of a biological target.

Physicochemical Properties: Properties such as lipophilicity (logP), electronic effects, and steric bulk of substituents are crucial determinants of a compound's pharmacokinetic and pharmacodynamic profile.

Systematic Exploration of Structural Variations in 3-(4-Isopropoxybenzyl)azetidine

Influence of the Isopropoxy Group on Biological Activity

The 4-isopropoxy group on the benzyl (B1604629) ring is a critical determinant of the biological activity of this class of compounds. Its size, shape, and electronic properties can significantly influence how the molecule interacts with its biological target, such as the dopamine (B1211576) transporter (DAT). The oxygen atom can act as a hydrogen bond acceptor, while the isopropyl group contributes to the lipophilicity and steric bulk of the molecule.

To illustrate the impact of the alkoxy substituent, consider the following hypothetical SAR data for a series of 4-alkoxybenzylazetidine analogues at the dopamine transporter.

| Compound | R (at 4-position of benzyl) | DAT Affinity (Ki, nM) |

| 1 | -H | 150 |

| 2 | -OCH3 (Methoxy) | 50 |

| 3 | -OCH2CH3 (Ethoxy) | 35 |

| 4 | -OCH(CH3)2 (Isopropoxy) | 20 |

| 5 | -OC(CH3)3 (tert-Butoxy) | 80 |

This table is representative and based on general SAR principles for similar compounds.

From this data, a clear trend emerges. The introduction of a small alkoxy group, such as methoxy, enhances affinity compared to the unsubstituted analogue. Increasing the chain length to ethoxy and isopropoxy further improves potency, suggesting that a larger, lipophilic pocket in the binding site of the target accommodates these groups. However, the significantly reduced affinity of the tert-butoxy (B1229062) analogue indicates a potential steric clash, defining the optimal size for this substituent.

Role of the Benzyl Linker in Ligand-Target Interactions

The benzyl linker connects the azetidine core to the substituted phenyl ring. Its length and flexibility are crucial for positioning the phenyl ring in the appropriate orientation within the binding pocket of the target. Modifications to this linker, such as increasing or decreasing its length, or introducing conformational constraints, can have a profound impact on biological activity.

For instance, replacing the benzyl group with a simple phenyl group or a phenethyl group would alter the distance and spatial relationship between the azetidine and the aromatic ring, likely affecting the binding affinity. The flexibility of the benzyl linker allows the molecule to adopt various conformations, one of which is presumably the bioactive conformation.

Modifications to the Azetidine Core and its Substituents

The azetidine ring itself and its substituents are prime targets for modification in SAR studies. Key areas of exploration include:

N-Substitution: The nitrogen atom of the azetidine ring is often a key site for interaction with the biological target. The nature of the substituent on the nitrogen can influence basicity, lipophilicity, and steric interactions. For many monoamine transporter ligands, an unsubstituted or N-methylated azetidine is often optimal.

Substitution at other positions: Introducing substituents at the 2 or 4-positions of the azetidine ring can influence the molecule's stereochemistry and its interaction with the target. For example, studies on other azetidine analogues have shown that the stereochemistry of substituents can dramatically affect potency. nih.gov

Ring Size Variation: Comparing the activity of this compound with its corresponding pyrrolidine and piperidine analogues can provide valuable insights into the importance of the four-membered ring for activity. A reduction in ring size from a piperidine to an azetidine has been shown to be a successful strategy in the development of potent inhibitors of the vesicular monoamine transporter 2 (VMAT2). nih.gov

Computational Approaches in SAR Studies

Computational chemistry plays an increasingly vital role in modern drug discovery, providing powerful tools to understand and predict the SAR of compounds like this compound. These methods can rationalize experimental findings and guide the design of new, more potent analogues.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of this compound analogues at their biological target, such as the dopamine transporter.

By docking a series of analogues into the crystal structure or a homology model of the target protein, researchers can visualize the key interactions that govern binding. For example, docking studies can reveal:

Hydrogen bonding: The azetidine nitrogen and the oxygen of the isopropoxy group can form hydrogen bonds with specific amino acid residues in the binding pocket.

Hydrophobic interactions: The benzyl and isopropoxy groups can engage in hydrophobic interactions with nonpolar residues, contributing significantly to binding affinity.

Aromatic interactions: The phenyl ring can participate in π-π stacking or cation-π interactions with aromatic residues in the binding site.

The following table illustrates a hypothetical output from a molecular docking study, highlighting the key interactions between this compound and a hypothetical binding pocket.

| Ligand Moiety | Interacting Residue | Interaction Type |

| Azetidine Nitrogen | Aspartic Acid (Asp79 in DAT) | Ionic/Hydrogen Bond |

| Isopropoxy Oxygen | Serine | Hydrogen Bond |

| Benzyl Ring | Phenylalanine, Tyrosine | π-π Stacking |

| Isopropyl Group | Leucine, Valine | Hydrophobic |

This table is a representative example of potential interactions.

Such analyses provide a structural basis for the observed SAR. For instance, the reduced activity of a tert-butoxy analogue could be explained by a steric clash with a specific residue, as predicted by the docking model. This understanding allows for the rational design of new analogues with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in drug design for predicting the activity of novel molecules, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net For a series of this compound analogues, a QSAR model can be developed to predict their inhibitory potency against a specific biological target.

The process begins with a dataset of synthesized analogues of this compound where structural modifications have been made, for instance, to the substituents on the benzyl ring or by altering the ether linkage. The biological activity of these compounds, typically expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), is determined through in vitro assays. nih.gov

Subsequently, a wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various physicochemical properties, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological descriptors: which describe the connectivity and branching of atoms within the molecule.

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated that links a selection of these descriptors to the observed biological activity. nih.gov The resulting model's statistical quality and predictive power are validated internally and externally to ensure its robustness. nih.gov The final QSAR model can elucidate which properties are crucial for activity, for example, it might reveal that higher hydrophobicity at the 4-position of the benzyl ring and a specific steric volume are beneficial for potency. This insight guides the rational design of new, potentially more active, analogues.

Table 1: Hypothetical Dataset for a QSAR Study of this compound Analogues This table illustrates the type of data required to build a QSAR model. The pIC50 values are hypothetical.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. nih.govnih.gov In the context of this compound, MD simulations can provide profound insights into how this ligand interacts with its biological target at an atomic level, revealing its binding mode and the stability of the ligand-protein complex. nih.gov

The simulation process typically begins by docking the ligand, this compound, into the computationally predicted or experimentally determined binding site of its target protein. This initial static complex is then placed in a simulated physiological environment, including water molecules and ions. The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent movements over a specific period, often nanoseconds to microseconds.

Analysis of the MD trajectory can:

Determine Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over time suggests that the ligand has found a stable binding pose within the target's active site. nih.gov

Identify Key Interactions: The simulation reveals the dynamic network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand in the binding pocket. For instance, the azetidine nitrogen might act as a hydrogen bond acceptor with a donor residue in the protein, while the isopropoxybenzyl group could fit into a hydrophobic pocket.

Elucidate Conformational Changes: MD simulations can show how the ligand and protein adapt their conformations upon binding to achieve an optimal fit. This information is crucial for understanding the mechanism of action and for rational drug design.

These simulations provide a dynamic picture that complements the static view from docking studies, offering a more accurate representation of the binding event and guiding further optimization of the ligand structure to enhance binding affinity and stability. nih.gov

Table 2: Potential Key Interactions for this compound Identified via MD Simulation This table presents hypothetical interactions that could be crucial for the binding of the compound to a target protein.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Lead Optimization

During the lead optimization phase, it is critical to assess the pharmacokinetic properties of drug candidates. In silico models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) are invaluable for flagging potential liabilities early, thereby reducing late-stage failures. researchgate.netfrontiersin.org For analogues of this compound, these predictive tools can guide structural modifications to achieve a desirable pharmacokinetic profile.

Computational ADME models use the chemical structure of a compound to predict various properties:

Absorption: Parameters like intestinal absorption and Caco-2 cell permeability are predicted to estimate how well the compound will be absorbed into the bloodstream after oral administration. frontiersin.org Properties such as polar surface area (PSA) and lipophilicity (logP) are key determinants. frontiersin.org

Distribution: The models can predict the extent to which a compound will distribute into various tissues. A key parameter is the prediction of blood-brain barrier (BBB) penetration; for CNS-targeted drugs this is desirable, while for peripherally acting drugs it should be avoided. nih.gov

Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound. This is crucial for anticipating drug-drug interactions and metabolic instability. The models can also highlight specific sites on the molecule that are prone to metabolic attack.

Excretion: Properties like total clearance can be estimated to understand how quickly the compound is removed from the body. frontiersin.org

By analyzing the predicted ADME profile of this compound, medicinal chemists can identify potential weaknesses. For example, if the compound is predicted to have high metabolic clearance due to the isopropoxy group, analogues with more metabolically stable groups could be designed. Similarly, if lipophilicity is too high, leading to poor solubility, modifications can be made to introduce more polar groups. rsc.org This iterative cycle of in silico prediction and chemical synthesis is a cornerstone of modern lead optimization.

Table 3: Comparative In Silico ADME Profile for Lead Optimization This table shows a hypothetical comparison of the lead compound with a potentially optimized analogue.

Bioisosteric Replacement and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are two powerful strategies in medicinal chemistry aimed at optimizing lead compounds or discovering novel chemical series with improved properties. nih.govresearchgate.net These approaches are highly relevant for the development of analogues based on the this compound structure.

Bioisosteric Replacement involves substituting a functional group or atom in the lead molecule with another group that has similar physical or chemical properties, with the goal of retaining biological activity while improving other characteristics like potency, selectivity, or pharmacokinetics. cambridgemedchemconsulting.comu-tokyo.ac.jp In the case of this compound, several bioisosteric replacements could be explored:

Isopropoxy Group: This group could be replaced by other small alkyl ethers (e.g., ethoxy) or a cyclopentyloxy group to fine-tune lipophilicity and steric bulk. To improve metabolic stability, a trifluoromethoxy group (-OCF₃) could be introduced.

Azetidine Ring: The four-membered azetidine ring could be replaced with other small nitrogen-containing heterocycles like pyrrolidine or piperidine to alter basicity and conformational rigidity. nih.gov

Benzene Ring: The phenyl ring could be substituted with a bioisosteric heterocycle, such as a pyridine (B92270) or thiophene (B33073) ring, to modulate electronic properties, improve solubility, and explore new interactions with the target protein. cambridgemedchemconsulting.com

Scaffold Hopping is a more ambitious strategy that involves replacing the core molecular framework (the scaffold) of the ligand with a structurally different one, while preserving the essential 3D arrangement of the key pharmacophoric elements responsible for biological activity. nih.govdtic.mil The goal is often to identify new, patentable chemical series with significantly improved properties, such as enhanced solubility or a better safety profile. dundee.ac.uk For this compound, the azetidine-benzyl core could be replaced by a completely different scaffold. For example, a spirocyclic system like 2-oxa-6-azaspiro[3.3]heptane could replace the azetidine to introduce greater three-dimensionality, which has been linked to improved physicochemical properties. tcichemicals.com Computational methods are frequently used to screen virtual libraries of different scaffolds to identify those that can successfully mimic the pharmacophore of the original lead compound. chemrxiv.org

Table 4: Examples of Bioisosteric Replacement and Scaffold Hopping Strategies

Table of Mentioned Compounds

Future Perspectives and Emerging Directions in Azetidine Research Relevant to 3 4 Isopropoxybenzyl Azetidine

Application of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netyoutube.com De novo drug design, which involves generating novel molecular structures computationally, is a particularly promising application of these technologies. frontiersin.orgnih.gov

For example, an AI model could be tasked with modifying the 3-(4-Isopropoxybenzyl)azetidine structure to improve its binding affinity for a specific neurological target. The model might suggest alterations to the isopropoxy group or substitutions on the benzyl (B1604629) or azetidine (B1206935) rings to achieve this. nih.gov This in silico iteration process is significantly faster and more cost-effective than traditional synthesis and testing, allowing researchers to prioritize the most promising candidates for laboratory investigation. youtube.comfrontiersin.org Explainable AI (XAI) is also emerging as a tool to help chemists understand the rationale behind an AI's predictions, fostering greater trust and synergy between computational and experimental approaches. acs.org

Development of Novel Chemical Probes for Uncharted Biological Targets

Chemical probes are essential tools for dissecting complex biological pathways and validating new drug targets. The unique properties of the azetidine ring make it an attractive component for the design of such probes. google.com Azetidine-containing compounds have been successfully developed as fluorescent probes, where the strained four-membered ring can enhance the performance of fluorophores. acs.orgresearchgate.net

Starting with the this compound core, medicinal chemists can envision creating a library of chemical probes. By conjugating this scaffold to various reporter groups, such as fluorophores or biotin (B1667282) tags, researchers can generate tools to investigate the compound's interactions within a cell. If this compound or its derivatives are found to have an interesting, uncharacterized biological effect, these probes could be used to identify its molecular target(s) through techniques like affinity purification or cellular imaging. google.com The development of azetidine-substituted fluorescent compounds that can function as self-labeling tags in vivo represents a significant leap forward, enabling the study of biological targets in their native environment. google.com

Integration with Advanced High-Throughput Screening Technologies

High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of compounds against biological targets to identify "hits". mdpi.com The efficiency of HTS is greatly enhanced when coupled with modern synthetic strategies that enable the rapid generation of diverse chemical libraries. nih.govtees.ac.uk Diversity-oriented synthesis (DOS) pathways have been developed to produce libraries of complex molecules from a common core, and azetidine-based scaffolds are well-suited for this approach. nih.govbroadinstitute.org

A key future direction for a compound like this compound is its use as a foundational building block for a dedicated compound library. nih.gov Using parallel synthesis techniques, the azetidine core can be systematically decorated with a wide array of functional groups at multiple positions (the nitrogen atom, the benzyl ring, etc.). acs.org This would generate a library of thousands of related, yet structurally distinct, molecules. nih.govnih.gov

This library could then be subjected to HTS across a panel of disease-relevant assays, for instance, in oncology or neuroscience. nih.govmdpi.com Furthermore, emerging "direct-to-biology" platforms, where compound libraries are synthesized and screened in the same multi-well plates without purification, could dramatically accelerate the discovery process for new bioactive azetidine derivatives. nih.gov

Exploration of Azetidine Derivatives in Chemical Biology (e.g., PROTAC Linkers, Imaging Agents)

The versatility of the azetidine scaffold extends beyond its use in traditional enzyme inhibitors or receptor modulators. rsc.orgresearchgate.net Two rapidly expanding areas in chemical biology where azetidines are showing immense promise are Proteolysis-Targeting Chimeras (PROTACs) and advanced imaging agents.

PROTAC Linkers: PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to destroy specific target proteins. broadpharm.comnih.gov They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov The linker is not merely a spacer; its composition and rigidity are critical for the PROTAC's efficacy. broadpharm.com Azetidine rings are being incorporated into PROTAC linkers to provide conformational rigidity and improve physicochemical properties. acs.org The this compound scaffold could serve as a novel, rigid linker component in the design of new PROTACs, potentially offering advantages in forming a stable ternary complex between the target protein and the E3 ligase. acs.org

Imaging Agents: As mentioned, azetidines can enhance the properties of fluorescent dyes. acs.orgresearchgate.net Introducing azetidine-containing heterospirocycles into fluorophore scaffolds has been shown to improve brightness, photostability, and water solubility while maintaining cell permeability. acs.orgresearchgate.net The this compound moiety could be incorporated into novel fluorophores for advanced biological imaging, enabling clearer and more stable visualization of cellular structures or processes. google.com

Translational Research Pathways for Azetidine-Based Scaffolds

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a novel chemical entity like this compound, the path from bench to bedside involves a series of well-defined stages. Drawing on the trajectory of other azetidine-based compounds provides a roadmap for its potential future.

Scaffold Characterization and Optimization: The initial step involves a thorough evaluation of the scaffold's physicochemical and pharmacokinetic (ADME) properties. nih.govnih.gov Research has demonstrated the successful profiling of azetidine-based libraries for properties relevant to central nervous system (CNS) applications, such as blood-brain barrier penetration. nih.govbroadinstitute.org

Target Identification and Validation: Following initial screening, promising hits must be validated. For example, azetidine derivatives have been successfully developed as potent antitumor agents and inhibitors of monoacylglycerol lipase (B570770) (MAGL) for treating inflammatory pain. mdpi.comresearchgate.net If this compound shows efficacy in a disease model, the subsequent research would focus on identifying its precise molecular target and mechanism of action. researchgate.net

Preclinical Development: Once a lead candidate is identified, it enters preclinical development, which involves extensive testing in animal models of disease. Bicyclic azetidines have been shown to cure Cryptosporidium infections in mice, demonstrating a successful translational pathway for this class of compounds in infectious disease. acs.org Similarly, azetidine derivatives are being explored for neurological diseases, providing a potential translational route for scaffolds optimized for CNS targets. sciencedaily.com

The journey for a specific molecule like this compound is long, but the growing body of research on related scaffolds provides established pathways and highlights the immense potential held within the strained, four-membered azetidine ring. rsc.orgmedwinpublishers.com

Q & A

Q. How do solvent effects impact azetidine ring-opening kinetics?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipolar interactions, accelerating ring-opening. Use Eyring plots (variable-temperature ¹H NMR) to determine ΔH‡ and ΔS‡. For controlled degradation, employ aqueous buffers (pH 7.4, 37°C) to mimic physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.